1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-(Trifluoromethyl)phenyl)propan-1-ol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another approach involved the lipase-mediated kinetic resolution of esters to prepare 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which could be converted into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, a convenient synthesis of hexafluoro-2-organyl-propan-2-ols and their trimethylsilyl ethers was developed starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . Furthermore, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters was described, involving the activation of the oxazoline ring by triflic anhydride .
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group has been studied using various techniques. The crystal structure of a rhodium complex with a trifluoromethyl-substituted ligand was determined by single-crystal X-ray diffraction, revealing significant differences between Rh-P bond lengths . In another study, the solid-state structure of a tris(trifluoromethyl)isobenzofuran-1-ol was elucidated by X-ray diffraction methods .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds has been explored in various chemical reactions. For example, (E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide was used as a building block for introducing the trifluoromethyl group, with high diastereoselectivity observed in the Michael reaction with enolate anions . Cyclisation reactions of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates were studied, showing competing 1,5- and 1,6-cyclisation and variations in product yields and regioselectivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The synthesis of 1,3-thiazole derivatives and their structural and conformational studies indicated the influence of the trifluoromethyl group on the properties of these heterocyclic compounds .
Scientific Research Applications
1. Synthesis and Investigation of Spectroelectrochemical Properties
- Summary of Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds. These compounds have been studied for their electrochemical and spectroelectrochemical properties .
- Methods of Application : The compound was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. The resulting product was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .
- Results or Outcomes : The study found that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties. The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of electrochemical technologies .
2. Improved Process for the Synthesis of Cinacalcet HCl
- Summary of Application : This compound is used in the synthesis of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application : The synthesis involved a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The final active pharmaceutical ingredient (API) was obtained through reductive amination of the synthesized compound with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .
Safety And Hazards
While specific safety and hazard information for “1-(3-(Trifluoromethyl)phenyl)propan-1-ol” was not found, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJCUKIEPGUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977380 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
618-97-3 | |
Record name | 1-((3-Trifluoromethyl)phenyl)propanol-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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